

Dhp-218 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dhp-218	
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An In-Depth Technical Guide to Dhp-218

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhp-218, also known by the synonym PAK-9, is a dihydropyridine phosphonate derivative that acts as a voltage-gated calcium channel (VDCCs) blocker.[1] Initially developed by Nippon Shinyaku Co., Ltd., it was investigated as a potential therapeutic agent for cardiovascular conditions such as hypertension and myocardial ischemia.[2] As a member of the dihydropyridine class, **Dhp-218** exhibits selectivity for L-type calcium channels, particularly in the vasculature, leading to vasodilation and a reduction in blood pressure.[2][3] The development of **Dhp-218** has since been discontinued.[1] This guide provides a comprehensive overview of its chemical structure, properties, and known pharmacological effects based on available scientific literature.

Chemical Structure and Properties

Dhp-218 is an organophosphorus compound with a dihydropyridine core structure. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers



Identifier	Value
Common Name	Dhp-218
Synonym	PAK-9
CAS Number	102097-78-9
IUPAC Name	methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxido-1,3,2-dioxaphosphinan-2-yl)-1,4-dihydropyridine-3-carboxylate

Table 2: Physicochemical Properties

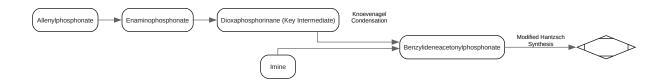
Property	- Value
Molecular Formula	C18H21N2O7P
Molecular Weight	408.35 g/mol
SMILES	O=C(C1=C(C)NC(C)=C(P2(OCCCO2)=O)C1C3 =CC=CC=C3INVALID-LINK=O)OC
Appearance	Not specified in available literature
Solubility	Not specified in available literature

Synthesis

The synthesis of **Dhp-218** has been described as an improved method involving a modified Hantzsch synthesis. This classical reaction typically involves the condensation of an aldehyde, a β -ketoester, and a nitrogen donor. For **Dhp-218**, the key intermediate, a dioxaphosphorinane, is prepared from an allenylphosphonate via an enaminophosphonate. This is followed by a Knoevenagel condensation with an imine to yield a benzylideneacetonylphosphonate. The final step to create the dihydropyridine ring is achieved through the modified Hantzsch synthesis, which utilizes a dehydrating agent to improve the yield.

A generalized workflow for the synthesis is presented below.





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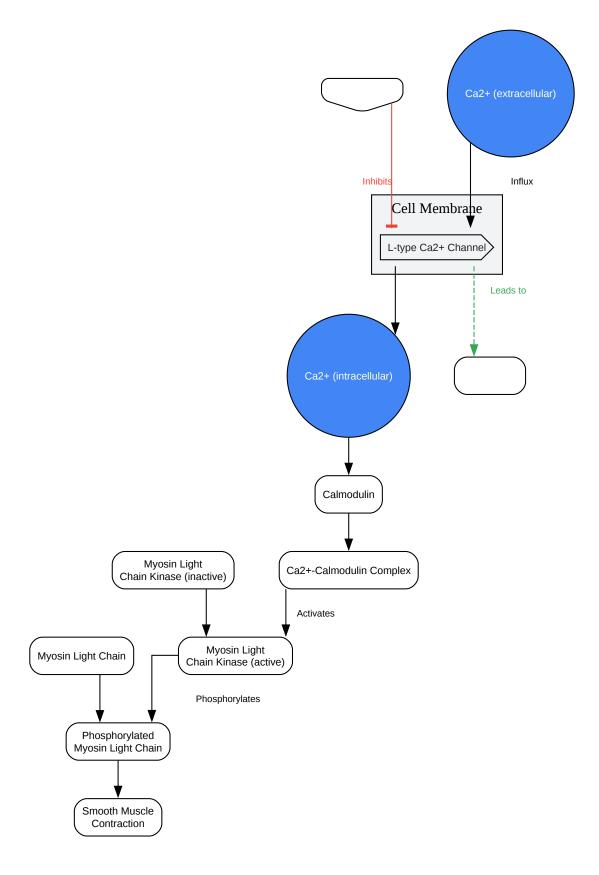
A simplified workflow for the synthesis of **Dhp-218**.

Mechanism of Action and Signaling Pathway

As a dihydropyridine calcium channel blocker, **Dhp-218**'s primary mechanism of action is the inhibition of L-type voltage-gated calcium channels. These channels are crucial for the influx of extracellular calcium into smooth muscle cells of the vasculature. By blocking these channels, **Dhp-218** reduces the intracellular calcium concentration, leading to smooth muscle relaxation and vasodilation. This, in turn, lowers peripheral resistance and blood pressure. Dihydropyridines are known for their high affinity for vascular calcium channels over those in the myocardium, which results in potent antihypertensive effects with minimal impact on heart contractility.

The signaling pathway affected by **Dhp-218** is illustrated below.





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Signaling pathway of **Dhp-218** in vascular smooth muscle cells.



Pharmacological Studies

The pharmacological effects of **Dhp-218** have been investigated in preclinical models. The available quantitative and qualitative data are presented below.

In Vitro Studies

Limited in vitro data is available from studies on isolated rat aorta.

Table 3: In Vitro Pharmacological Data

Parameter	Value	Species	Tissue	Experimental Condition
pA2	9.11	Rat	Aorta	Calcium-induced contraction in high K+ solution
IC50	6.3 nmol/l	Rat	Aorta	High K+-induced contraction
IC50	66 nmol/l	Rat	Aorta	Phenylephrine- induced contraction

In Vivo Studies

Studies in dogs have been conducted to compare the vascular effects of **Dhp-218** with its effects on atrioventricular (AV) nodal conductivity.

Key Findings:

- In isolated, blood-perfused AV node preparations, Dhp-218 administered directly into the AV node artery caused a long-lasting increase in AV conduction time, leading to second- or third-degree AV block at high doses.
- When administered into the artery supplying the His-Purkinje-ventricular system, no significant effect on AV conduction was observed.



- Intravenous administration in anesthetized, open-chest dogs resulted in a rapid and longlasting decrease in blood pressure.
- AV conduction time was only prolonged at the highest doses.
- These findings suggest that Dhp-218 has a notable selectivity for the vasculature over the AV node.

Experimental Protocols

Detailed experimental protocols for the studies on **Dhp-218** are not fully available in the public domain. The following are summaries of the methodologies based on the published research.

In Vitro Rat Aorta Contraction Assay

The inhibitory effect of **Dhp-218** on vascular smooth muscle contraction was likely assessed using a standard organ bath setup.

Probable Methodology:

- Tissue Preparation: Thoracic aortas from rats were excised, cleaned of connective tissue, and cut into rings.
- Mounting: The aortic rings were mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
- Contraction Induction: Contractions were induced by either a high potassium solution (to induce depolarization-dependent calcium influx) or a vasoconstrictor agent like phenylephrine (which acts on alpha-adrenergic receptors).
- Drug Application: Dhp-218 was added to the organ baths at varying concentrations to determine its inhibitory effect on the induced contractions.
- Data Analysis: The pA2 value, representing the negative logarithm of the molar concentration
 of the antagonist that produces a two-fold shift to the right in an agonist's concentrationresponse curve, was calculated for the calcium-induced contractions. The IC50 values, the



concentration of the inhibitor that reduces the response by 50%, were determined for both high potassium- and phenylephrine-induced contractions.

In Vivo Canine Cardiovascular Studies

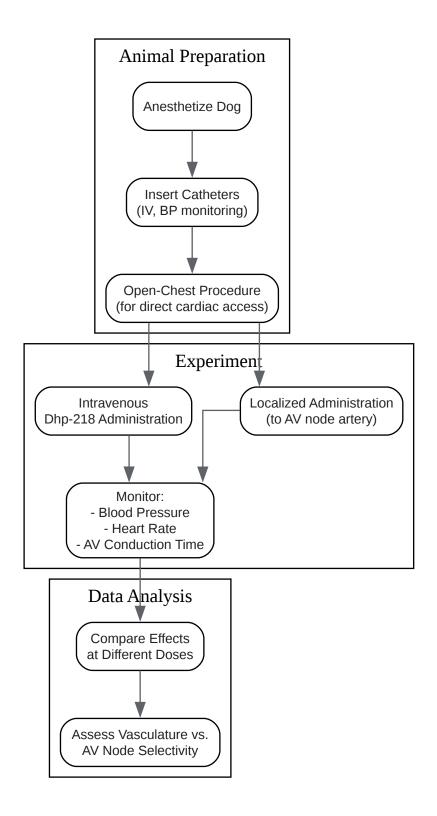
The study on the cardiovascular effects of **Dhp-218** in dogs likely involved the following procedures.

Probable Methodology:

- Animal Preparation: Dogs were anesthetized, and catheters were inserted for drug administration and blood pressure monitoring. In the open-chest model, the heart was exposed to allow for direct measurement of cardiac parameters.
- Isolated AV Node Preparation: For in situ studies, the AV node was perfused with blood from a donor artery, allowing for localized drug administration.
- Measurements: Parameters such as blood pressure, heart rate, and AV conduction time were continuously monitored.
- Drug Administration: Dhp-218 was administered either intravenously for systemic effects or directly into the perfusing artery for localized effects on the AV node.
- Data Analysis: Changes in cardiovascular parameters from baseline were measured and compared across different doses of **Dhp-218**.

Below is a logical workflow for the in vivo canine studies.





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Logical workflow for the in vivo canine cardiovascular studies.



Conclusion

Dhp-218 is a dihydropyridine phosphonate calcium channel antagonist with demonstrated potent vasodilatory effects and a degree of selectivity for the vasculature over the cardiac conduction system. While its development was discontinued, the available data provides valuable insights for researchers in the field of cardiovascular drug discovery and development. The information on its synthesis and pharmacological activity, though not exhaustive, can serve as a reference for the design and evaluation of new calcium channel blockers.

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- To cite this document: BenchChem. [Dhp-218 chemical structure and properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670373#dhp-218-chemical-structure-and-properties]

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